2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-pyridin-2-ylacetamide
Overview
Description
2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-pyridin-2-ylacetamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties
Preparation Methods
The synthesis of 2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-pyridin-2-ylacetamide typically involves the reaction of 5-chloro-1,3-benzoxazole-2-thiol with 2-chloro-N-(2-pyridinyl)acetamide under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-pyridin-2-ylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the compound to its corresponding thiol or amine derivatives.
Scientific Research Applications
2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-pyridin-2-ylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other benzoxazole derivatives with potential pharmacological activities.
Mechanism of Action
The mechanism of action of 2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-pyridin-2-ylacetamide involves its interaction with specific molecular targets in the cell. The compound is known to inhibit enzymes and proteins involved in various biological pathways, leading to its pharmacological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or inhibit cancer cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-pyridin-2-ylacetamide can be compared with other benzoxazole derivatives, such as:
2-(5-chloro-6-methyl-1,3-benzoxazol-2-yl)ethanamine hydrochloride: This compound has similar antibacterial and antifungal properties but differs in its chemical structure and specific applications.
2,5-dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide: This compound is used for its antimicrobial and anti-inflammatory properties and has a different mechanism of action compared to this compound.
Properties
IUPAC Name |
2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-pyridin-2-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2S/c15-9-4-5-11-10(7-9)17-14(20-11)21-8-13(19)18-12-3-1-2-6-16-12/h1-7H,8H2,(H,16,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWASYVHWMMOCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)CSC2=NC3=C(O2)C=CC(=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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